molecular formula C18H21N3O4S B2882020 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034488-25-8

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2882020
CAS No.: 2034488-25-8
M. Wt: 375.44
InChI Key: FDIMBBAGGMVZLS-UHFFFAOYSA-N
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Description

The compound N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic molecule with potential applications in various fields including chemistry, biology, and medicine. Its structure includes a benzothiadiazole core, a crucial pharmacophore in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common route may involve the preparation of the benzothiadiazole derivative, followed by its coupling with an appropriate acetamide derivative. The reactions require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Large-scale production would necessitate the optimization of reaction conditions to increase efficiency and cost-effectiveness. Methods such as batch or continuous flow processes can be employed, depending on the scale of production.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation, particularly at the thiadiazole moiety.

  • Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

  • Substitution: Electrophilic or nucleophilic substitution can occur at various positions on the aromatic rings.

Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and a variety of acids or bases for substitution reactions. Solvents such as DCM, ethanol, or acetonitrile are commonly used.

Major Products Formed: Depending on the reaction conditions, products may include variously substituted benzothiadiazoles, amides, or complex cyclic structures.

Scientific Research Applications

Chemistry: The compound's unique structure makes it an interesting subject for studying electron-rich and electron-poor interactions, facilitating the design of novel materials with specific electronic properties.

Biology: Its potential bioactivity opens avenues for research in enzymatic interactions and cellular pathways.

Medicine: As with many benzothiadiazole derivatives, there is interest in its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: The compound could be used in the synthesis of advanced polymers or as a component in organic electronics.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core is known to participate in π-π stacking interactions and hydrogen bonding, influencing various biological pathways.

Comparison with Similar Compounds

Compared to other benzothiadiazole derivatives, this compound's unique functional groups may confer distinct reactivity and bioactivity. Similar compounds include:

  • N-(2-benzothiazolyl)acetamide

  • 2-(o-tolyloxy)acetamide derivatives

These comparisons highlight its potential for diverse applications due to its unique structural features.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14-7-3-6-10-17(14)25-13-18(22)19-11-12-21-16-9-5-4-8-15(16)20(2)26(21,23)24/h3-10H,11-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIMBBAGGMVZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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